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molecular formula C12H16FNO B1611323 4-(5-Fluoro-2-methoxyphenyl)piperidine CAS No. 255893-55-1

4-(5-Fluoro-2-methoxyphenyl)piperidine

Cat. No. B1611323
M. Wt: 209.26 g/mol
InChI Key: VSOZYVHMRRLERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503928B2

Procedure details

The crude product of 1-formyl-4-(5-fluoro-2-methoxy-phenyl)-piperidine (0.80 g, 3.4 mmole) was dissolved in HCl (16 mL, 0.5 N) and MeOH (5 mL), and the mixture was brought to reflux for 16 hours. The mixture was cooled to room temperature and basified with NaOH (2.5 N), and extracted with EtOAc (3×25 mL) to give 4-(5-fluoro-2-methoxy-phenyl)-piperidine which was used directly without further purification.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-formyl-4-(5-fluoro-2-methoxy-phenyl)-piperidine
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][CH:6]([C:9]2[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=2[O:16][CH3:17])[CH2:5][CH2:4]1)=O.[OH-].[Na+]>Cl.CO>[F:15][C:13]1[CH:12]=[CH:11][C:10]([O:16][CH3:17])=[C:9]([CH:6]2[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]2)[CH:14]=1 |f:1.2|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-formyl-4-(5-fluoro-2-methoxy-phenyl)-piperidine
Quantity
0.8 g
Type
reactant
Smiles
C(=O)N1CCC(CC1)C1=C(C=CC(=C1)F)OC
Name
Quantity
16 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C1CCNCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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